3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
Overview
Description
“3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” is a heterocyclic organic compound . It is offered by Alfa Chemistry for experimental and research use .
Synthesis Analysis
In a study, a compound similar to “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” can be found in various databases .Chemical Reactions Analysis
The electrochemical and spectroelectrochemical properties of compounds similar to “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol” have been studied . The study showed that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol”, such as its density, melting point, boiling point, structure, formula, and molecular weight, can be found in various databases .Scientific Research Applications
Synthesis and Investigation of Spectroelectrochemical Properties : This compound has been utilized in synthesizing new compounds like tetra-substituted phthalocyanine and its metallo compounds. These are characterized using various spectroscopy techniques and studied for their electron transfer properties, suggesting applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Stereocontrolled Access in Chemical Reactions : It is involved in highly controlled chemical processes. For instance, its derivatives have been used in the lipase-mediated kinetic resolution, contributing to the creation of important chemical compounds like trifluoro-2,3-epoxypropane (Shimizu et al., 1996).
Role in Synthesis of Cholesteryl Ester Transfer Protein (CETP) Inhibitors : This compound plays a role in synthesizing CETP inhibitors, highlighting its potential in the field of biochemistry and pharmaceuticals (Li et al., 2010).
Electropolymerization Studies : It has been used in synthesizing silicon naphthalocyanines for electropolymerization studies. These studies reveal its potential in material sciences and electrochemistry (Bıyıklıoğlu & Alp, 2017).
Antimicrobial Agent Synthesis : Derivatives of this compound have been synthesized and tested for their potential as antimicrobial agents, thus contributing to the field of medical chemistry and drug discovery (Doraswamy & Ramana, 2013).
Safety And Hazards
Future Directions
A study has shown that 4-(trifluoromethoxy)phenyl-containing polymers, which could potentially include “3-(4-(Trifluoromethoxy)phenyl)propan-1-ol”, are promising anodic materials for electrochromic devices . This suggests potential future directions for the use of this compound in the field of electrochemical technologies .
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGLBUFMUXDVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676344 | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol | |
CAS RN |
1000519-40-3 | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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